o-(p-Bromophenoxymethyl)benzoic acid
Description
Overview of Benzoic Acid Derivatives in Contemporary Organic Chemistry
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in organic synthesis. nih.govresearchgate.net Their prevalence stems from the versatile reactivity of the carboxylic acid group and the diverse functionalities that can be introduced onto the benzene (B151609) ring. nih.govmdpi.com In modern organic chemistry, benzoic acid derivatives are integral to the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers.
The chemical properties of benzoic acid derivatives can be finely tuned by the nature and position of substituents on the aromatic ring. These modifications influence the compound's acidity, solubility, and biological activity. For instance, the introduction of electron-withdrawing groups can increase the acidity of the carboxylic acid, while the addition of lipophilic moieties can enhance membrane permeability, a crucial factor in drug design. The widespread use of these compounds is also attributed to their natural occurrence in various plants and their role as intermediates in many biological pathways. nih.gov
Structural Classification and Research Significance of Phenyl Ether Benzoic Acids
Phenyl ether benzoic acids are a specific subclass of benzoic acid derivatives characterized by a phenoxy group attached to the benzoic acid backbone, often via a methylene (B1212753) linker. Structurally, these compounds combine the features of a benzoic acid, an ether, and a biphenyl-like system, leading to a unique three-dimensional arrangement that can influence their interaction with biological targets.
The research significance of phenyl ether benzoic acids lies in their diverse biological activities. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt various spatial arrangements. This flexibility, coupled with the potential for substitution on both phenyl rings, makes them attractive scaffolds for medicinal chemistry. For example, derivatives of phenoxyacetic acid have been investigated as potential agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. nih.gov Furthermore, the introduction of halogen atoms, such as bromine, can significantly impact the compound's lipophilicity and metabolic stability, often enhancing its pharmacological profile.
Current Research Landscape and Contextual Importance of o-(p-Bromophenoxymethyl)benzoic Acid
While extensive research exists for benzoic acid and its simpler derivatives, the specific compound o-(p-Bromophenoxymethyl)benzoic acid is not widely documented in publicly available scientific literature, suggesting it may be a novel or less-explored molecule. However, its structural components point towards areas of potential research interest. The presence of a bromine atom on the phenoxy ring is a common feature in many biologically active compounds, often contributing to enhanced potency and altered pharmacokinetic properties.
The contextual importance of o-(p-Bromophenoxymethyl)benzoic acid can be inferred from studies on analogous structures. Research on halogenated phenoxymethyl (B101242) benzoic acids suggests potential applications in areas such as herbicides and pharmaceuticals. mdpi.com The ortho-substitution pattern on the benzoic acid ring can induce specific conformational preferences, which may be advantageous for binding to particular enzymes or receptors. The synthesis and characterization of this compound would, therefore, be a valuable contribution to the field, providing a new molecular entity for screening in various biological assays and for use as a building block in the synthesis of more complex molecules. The exploration of such compounds is crucial for the continuous development of new chemical entities with potential therapeutic or industrial applications.
Interactive Data Tables
Table 1: Key Chemical Compound Information
| Compound Name | IUPAC Name | Molecular Formula |
| Benzoic Acid | Benzoic acid | C7H6O2 |
| p-Bromophenol | 4-Bromophenol | C6H5BrO |
| Methyl 2-(bromomethyl)benzoate | Methyl 2-(bromomethyl)benzoate | C9H9BrO2 |
| o-(p-Bromophenoxymethyl)benzoic acid | 2-((4-Bromophenoxy)methyl)benzoic acid | C14H11BrO3 |
| Williamson Ether Synthesis | Not Applicable | Not Applicable |
Table 2: General Properties of Related Benzoic Acid Derivatives
| Property | Description |
| Physical State | Benzoic acid and its simple derivatives are typically colorless crystalline solids at room temperature. |
| Solubility | Generally, benzoic acids have limited solubility in water but are soluble in organic solvents like ethanol, ether, and benzene. nih.gov |
| Acidity | The acidity of benzoic acids is influenced by the substituents on the benzene ring. Electron-withdrawing groups increase acidity, while electron-donating groups decrease it. |
| Reactivity | The carboxylic acid group can undergo esterification, amidation, and reduction. The aromatic ring can participate in electrophilic substitution reactions. |
| Spectroscopic Features | In infrared (IR) spectroscopy, benzoic acids show a characteristic broad O-H stretch and a C=O stretch. In Nuclear Magnetic Resonance (NMR) spectroscopy, the carboxylic proton appears as a downfield singlet. |
Properties
IUPAC Name |
2-[(4-bromophenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDYIGJPTJKEQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for O P Bromophenoxymethyl Benzoic Acid and Its Analogues
Precursor Synthesis and Advanced Starting Material Preparations
The successful synthesis of the target molecule is critically dependent on the preparation of high-quality precursors. The two primary starting materials for the most common synthetic route are a derivative of o-toluic acid and p-bromophenol.
A key precursor, 2-(bromomethyl)benzoic acid, is typically synthesized from o-toluic acid. This transformation is commonly achieved through a radical bromination reaction. In a representative procedure, o-toluic acid is treated with a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), in the presence of a radical initiator like benzoyl peroxide or under UV irradiation. The reaction is usually conducted in a non-polar solvent such as carbon tetrachloride (CCl₄). This method selectively brominates the methyl group at the benzylic position, yielding 2-(bromomethyl)benzoic acid, a crucial intermediate for the subsequent etherification step. chemicalbook.com
Another approach involves the use of phthalide (B148349) as a starting material, which can react with a phenoxide to form the ether linkage and the benzoic acid moiety simultaneously. google.comresearchgate.net Furthermore, benzoic acid itself and its derivatives serve as fundamental precursors in various biogenetic and synthetic pathways. ijisrt.com
Key Bond-Forming Reactions in the Construction of the o-(p-Bromophenoxymethyl)benzoic Acid Core
The construction of the central structure of o-(p-Bromophenoxymethyl)benzoic acid hinges on two pivotal reaction types: etherification to form the ether bridge and modifications to the benzoic acid group.
Etherification Reactions (e.g., Williamson Ether Synthesis and Variations)
The Williamson ether synthesis is the most prominent and widely utilized method for constructing the ether linkage in o-(p-Bromophenoxymethyl)benzoic acid. wikipedia.org This reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.com
In the context of synthesizing the target molecule, the synthesis typically involves the reaction of the sodium or potassium salt of p-bromophenol (p-bromophenoxide) with a compound containing a good leaving group, such as 2-(bromomethyl)benzoic acid or its corresponding ester. google.com The phenoxide, acting as a potent nucleophile, attacks the electrophilic benzylic carbon of the 2-(bromomethyl)benzoic acid derivative, displacing the bromide ion and forming the desired ether bond. masterorganicchemistry.com
The general reaction is as follows: p-Bromophenol + Base → p-Bromophenoxide Ion p-Bromophenoxide Ion + 2-(Bromomethyl)benzoic Acid → o-(p-Bromophenoxymethyl)benzoic Acid + Bromide Ion
Key considerations for a successful Williamson ether synthesis include the choice of base and solvent. Strong bases like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) are often used to deprotonate the phenol (B47542), creating the more nucleophilic phenoxide. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation but does not interfere with the nucleophile. masterorganicchemistry.com
| Parameter | Condition | Rationale |
| Reactants | p-Bromophenol, 2-(Bromomethyl)benzoic Acid | Phenol provides the nucleophile (after deprotonation), and the benzoic acid derivative provides the electrophile with a leaving group. google.commasterorganicchemistry.com |
| Base | Sodium Hydride (NaH), Potassium Hydroxide (KOH) | To deprotonate the weakly acidic phenol to form the much more reactive phenoxide ion. masterorganicchemistry.com |
| Solvent | Dimethylformamide (DMF), Acetonitrile | Polar aprotic solvents are preferred as they facilitate SN2 reactions. masterorganicchemistry.com |
| Temperature | 50-100 °C | Reaction rates are typically enhanced at elevated temperatures. google.com |
Carboxylation and Strategic Functional Group Transformations on the Benzoic Acid Moiety
While the Williamson ether synthesis using a pre-carboxylated precursor is common, alternative strategies can involve the introduction or modification of the carboxylic acid group at different stages.
One potential, though less direct, route could involve the carboxylation of a precursor molecule like p-bromophenoxymethylbenzene. This would require a regioselective ortho-carboxylation, which is a challenging transformation. Biocatalytic methods using specific enzymes, such as benzoic acid decarboxylases in reverse, have shown promise for the ortho-carboxylation of certain phenol derivatives, offering a high degree of regioselectivity. chemicalbook.com
More commonly, functional group transformations are performed on the benzoic acid moiety of a pre-formed analogue. For instance, the synthesis might proceed via an ester of 2-(bromomethyl)benzoic acid. In such cases, a final hydrolysis step is required to convert the ester back to the carboxylic acid. This can be achieved under acidic or basic conditions. google.com For example, hydrolysis of a methyl or ethyl ester is typically carried out by heating with an aqueous solution of a strong acid (like HCl) or a strong base (like NaOH), followed by acidification. youtube.com
Another relevant transformation is the conversion of the benzoic acid to an acid chloride. Reacting the synthesized o-(p-Bromophenoxymethyl)benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride can produce o-(p-Bromophenoxymethyl)benzoyl chloride. researchgate.net This highly reactive intermediate can then be used to synthesize more complex analogues, such as amides or esters. researchgate.net
Multi-step Synthetic Strategies for Complex Structural Analogues
The synthesis of more complex structural analogues of o-(p-Bromophenoxymethyl)benzoic acid often requires multi-step reaction sequences. These strategies allow for the introduction of various functional groups and the construction of more elaborate molecular architectures.
A common approach involves using the carboxylic acid group of the core molecule as a handle for further modifications. For example, the acid can be converted to an acid chloride, which is then reacted with various amines or alcohols to form a diverse library of amide or ester derivatives. researchgate.net
Alternatively, modifications can be made to the aromatic rings. For instance, if a different substituted phenol is used in the initial Williamson ether synthesis, a wide array of analogues with varying substitution patterns on the phenoxy ring can be generated. Similarly, starting with different substituted o-toluic acids allows for modifications on the benzoic acid ring.
Retrosynthetic analysis is a key tool in planning these multi-step syntheses. chegg.com By working backward from the complex target analogue, chemists can identify key bond disconnections and suitable precursor molecules, ultimately leading to a logical and efficient synthetic route.
Optimization of Reaction Conditions and Process Efficiency
Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the economic viability of the synthesis on an industrial scale. For the synthesis of o-(p-Bromophenoxymethyl)benzoic acid, several parameters can be fine-tuned.
In the Williamson ether synthesis step, the choice of base, solvent, temperature, and reaction time all play a significant role. A systematic study of these variables can lead to improved yields and purity. For example, while stronger bases like NaH are effective, milder bases like potassium carbonate may be sufficient and safer for larger-scale reactions, sometimes in combination with a phase-transfer catalyst. google.com
The table below outlines typical parameters that are optimized for related C-H functionalization and coupling reactions, which share principles with the synthesis of the target compound. google.com
| Variable | Range/Options | Impact on Efficiency |
| Catalyst | Copper(I) salts, Palladium complexes | Can lower activation energy and improve reaction rates and selectivity, though may not be necessary for a standard Williamson synthesis. google.com |
| Base | K₂CO₃, Cs₂CO₃, NaOH, NaH | The strength and solubility of the base can affect the rate of phenoxide formation and the overall reaction kinetics. google.commasterorganicchemistry.com |
| Solvent | DMF, DMSO, Acetonitrile, THF | Solvent polarity and boiling point influence reactant solubility and the reaction temperature that can be achieved. masterorganicchemistry.com |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase reaction rates but can also lead to the formation of undesired byproducts. google.com |
| Reactant Ratio | Equimolar to slight excess of one reactant | Using a slight excess of the less expensive or more readily available reactant can drive the reaction to completion. |
Process efficiency is also enhanced by minimizing the number of synthetic steps and purification procedures. A "one-pot" synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, can significantly improve efficiency. For example, a one-pot procedure could involve the in-situ formation of the phenoxide followed directly by the addition of the alkylating agent.
Reactivity Profiles and Reaction Mechanisms of O P Bromophenoxymethyl Benzoic Acid
Chemical Transformations at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, conversion to more reactive acyl derivatives, and reduction. However, its position ortho to the bulky p-bromophenoxymethyl substituent introduces significant steric hindrance, which can influence reaction rates and conditions. This phenomenon, known as the ortho effect, can force the carboxyl group to twist out of the plane of the benzene (B151609) ring, altering its electronic properties and accessibility. msu.eduwikipedia.orgwordpress.com
Esterification: The conversion of o-(p-Bromophenoxymethyl)benzoic acid to its corresponding esters, such as methyl or ethyl esters, is a fundamental transformation. The most common method, Fischer-Speier esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. Due to the steric hindrance imposed by the ortho substituent, these reactions are expected to proceed more slowly than with unsubstituted or para-substituted benzoic acids. oup.com Achieving high yields may necessitate more forcing conditions, such as higher temperatures, prolonged reaction times, or the use of a large excess of the alcohol.
Alternative methods can be employed to circumvent the challenges of steric hindrance. For instance, reacting the carboxylate salt of the acid with an alkyl halide (e.g., methyl iodide) can yield the ester. Mechanically induced, solvent-free methods have also been developed, though steric hindrance has been shown to reduce product yields. rsc.org
Amidation: The direct formation of amides from o-(p-Bromophenoxymethyl)benzoic acid and amines is challenging for the same reasons as esterification—the steric hindrance around the carboxyl group impedes the approach of the amine nucleophile. chimia.chnih.gov While direct condensation can be achieved at high temperatures, this is often impractical.
A more effective strategy involves the activation of the carboxylic acid. This is typically accomplished using coupling reagents that convert the hydroxyl group of the acid into a better leaving group. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). Alternatively, the carboxylic acid can be converted first into a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine to form the desired amide. nih.govbritannica.com Studies on other ortho-substituted benzoic acids using catalysts like titanium(IV) fluoride (B91410) have shown that while amidation is possible, yields are often moderate due to steric effects. rsc.org
| Transformation | Reagents & Conditions | Expected Product | Notes |
|---|---|---|---|
| Esterification (Fischer) | Methanol (CH₃OH), conc. H₂SO₄, reflux | Methyl o-(p-bromophenoxymethyl)benzoate | Reaction may be slow due to steric hindrance; requires forcing conditions. oup.com |
| Amidation (via coupling agent) | Benzylamine, HATU, Diisopropylethylamine (DIPEA), DMF | N-Benzyl-o-(p-bromophenoxymethyl)benzamide | Coupling agents activate the carboxylic acid to overcome steric hindrance. organic-chemistry.org |
| Amidation (via acid chloride) | 1. Thionyl chloride (SOCl₂) 2. Ammonia (NH₃) | o-(p-Bromophenoxymethyl)benzamide | A two-step, high-yielding route suitable for hindered acids. britannica.com |
Acid Halides: The carboxylic acid can be readily converted into a more reactive o-(p-Bromophenoxymethyl)benzoyl halide. The most common method involves treatment with thionyl chloride (SOCl₂) to produce the acid chloride. prepchem.comyoutube.com Oxalyl chloride or phosphorus pentachloride (PCl₅) are also effective reagents for this transformation. prepchem.comgoogle.com The resulting acid chloride is a versatile intermediate, serving as a precursor for the synthesis of esters, amides, and for Friedel-Crafts acylation reactions.
Anhydrides: Symmetrical anhydrides can be prepared by reacting the acid chloride with the sodium salt of o-(p-Bromophenoxymethyl)benzoic acid. Alternatively, heating the carboxylic acid with a strong dehydrating agent, such as acetic anhydride, can lead to the formation of the corresponding anhydride.
The carboxyl group can be reduced to a primary alcohol, yielding o-(p-bromophenoxymethyl)benzyl alcohol. This transformation requires strong reducing agents.
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for the reduction of carboxylic acids to primary alcohols. britannica.com
Borane (BH₃): Borane, typically used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent for this reduction. acs.org
A key consideration for this reaction is chemoselectivity. The molecule contains an aryl bromide, which could potentially be reduced. However, both LiAlH₄ and BH₃ are generally unreactive towards aryl halides under standard conditions, allowing for the selective reduction of the carboxylic acid group. rsc.orgnih.gov This selective reduction provides a route to a new derivative with a primary alcohol function, which can undergo its own set of characteristic reactions.
Reactivity of the Aromatic Rings
The molecule possesses two distinct aromatic rings, each with its own susceptibility to electrophilic attack and potential for metal-catalyzed coupling reactions.
Predicting the outcome of electrophilic aromatic substitution (EAS) on o-(p-Bromophenoxymethyl)benzoic acid is complex due to the competing directing effects of the substituents on each ring.
Ring B (Substituted with -Br and -OR): This ring contains a deactivating, ortho, para-directing bromine atom and a strongly activating, ortho, para-directing ether oxygen (-OR). The ether group is a powerful activator, making this ring significantly more susceptible to electrophilic attack than Ring A. byjus.comyoutube.com Both the ether and the bromine direct incoming electrophiles to the positions ortho to the ether linkage. Therefore, electrophilic substitution, such as nitration or halogenation, is expected to occur selectively on this ring at the positions ortho to the phenoxy ether group.
| Reaction | Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Substitution on Ring B, ortho to the ether linkage. | Ring B is strongly activated by the ether oxygen, overpowering the deactivation of the bromine. Ring A is strongly deactivated. byjus.comyoutube.com |
| Bromination | Br₂, FeBr₃ | Substitution on Ring B, ortho to the ether linkage. | Similar to nitration, the highly activated Ring B is the preferential site of attack. youtube.com |
| Sulfonation | Fuming H₂SO₄ | Substitution on Ring B, ortho to the ether linkage. | The directing effects of the activating ether group dominate. youtube.com |
The bromine atom on the phenoxy ring is a key functional handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably those catalyzed by palladium. wikipedia.org These reactions are highly valuable as they are typically tolerant of other functional groups present in the molecule, such as the ether and carboxylic acid moieties.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. organic-chemistry.orgacs.org This would allow for the synthesis of a biaryl structure, replacing the bromine atom with a new aryl or vinyl group. youtube.comyoutube.com
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, using a palladium catalyst and a base. organic-chemistry.orgthieme-connect.de This transformation would introduce a vinyl substituent at the position of the bromine atom, creating a stilbene-like structure. researchgate.netmdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This would convert the bromo-substituted ring into an amino-substituted one.
These cross-coupling reactions provide a robust and modular approach to elaborating the structure of o-(p-Bromophenoxymethyl)benzoic acid, enabling the synthesis of a diverse library of complex derivatives.
| Reaction Name | Coupling Partner | Typical Catalyst/Base | Resulting C-X Bond |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | Carbon-Carbon (Aryl) |
| Heck Reaction | Styrene | Pd(OAc)₂ / Et₃N | Carbon-Carbon (Vinyl) |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP / NaOᵗBu | Carbon-Nitrogen |
Intramolecular Cyclization and Ring-Closure Reactions
The structural arrangement of o-(p-Bromophenoxymethyl)benzoic acid, featuring a carboxylic acid group ortho to a phenoxymethyl (B101242) substituent, provides a prime template for intramolecular cyclization reactions. These reactions are synthetically valuable as they lead to the formation of tricyclic heterocyclic systems, specifically derivatives of dibenzo[b,e]oxepin-11(6H)-one. The core transformation involves an intramolecular electrophilic aromatic substitution, a variant of the Friedel-Crafts acylation, where the carboxylic acid or its derivative acts as the electrophile and the electron-rich phenoxy ring serves as the nucleophile.
The most common and effective method for achieving this ring closure is through the activation of the carboxylic acid moiety, followed by cyclization onto the p-bromophenoxy ring. This process typically requires a strong acid catalyst or the conversion of the carboxylic acid to a more reactive species.
Friedel-Crafts Acylation Pathway
A well-established method for the synthesis of dibenzo[b,e]oxepin-11(6H)-ones from 2-(phenoxymethyl)benzoic acid precursors is through an intramolecular Friedel-Crafts acylation. nih.govresearchgate.net This reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring of the phenoxy group to form the new seven-membered ring.
The general mechanism for this acid-catalyzed cyclization can be outlined as follows:
Activation of the Carboxylic Acid: The carboxylic acid is typically converted into a more reactive acylating agent. A common approach involves treatment with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. nih.gov Alternatively, strong dehydrating acids like polyphosphoric acid (PPA) can be used, which promote the formation of the acylium ion directly. stackexchange.com
Formation of the Acylium Ion: In the presence of a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid (like PPA), the acyl chloride or the carboxylic acid itself loses a leaving group (Cl⁻ or H₂O, respectively) to generate a resonance-stabilized acylium ion. stackexchange.com
Intramolecular Electrophilic Aromatic Substitution: The highly electrophilic acylium ion is then attacked by the π-electrons of the p-bromophenoxy ring. The bromine atom on the phenoxy ring is an ortho, para-director, but due to steric hindrance from the ether linkage, the cyclization is directed to the ortho position relative to the ether linkage.
Rearomatization: The resulting arenium ion intermediate loses a proton to restore the aromaticity of the benzene ring, yielding the final tricyclic ketone, 2-bromodibenzo[b,e]oxepin-11(6H)-one. stackexchange.com
Research on analogous 2-(phenoxymethyl)benzoic acids has demonstrated the viability of this transformation. While specific yield data for the cyclization of o-(p-Bromophenoxymethyl)benzoic acid is not extensively reported in readily available literature, the established protocols for similar substrates provide a strong indication of the expected reactivity and products.
Illustrative Reaction Conditions for Analogous Compounds
The following table summarizes typical conditions used for the intramolecular Friedel-Crafts cyclization of 2-(phenoxymethyl)benzoic acid derivatives, which are directly applicable to the cyclization of o-(p-Bromophenoxymethyl)benzoic acid.
| Starting Material | Reagents & Conditions | Product | Reference |
| 2-(Phenoxymethyl)benzoic acid derivatives | 1. SOCl₂, reflux 2. Anhydrous AlCl₃, 1,2-dichloroethane, 0-20°C | Dibenzo[b,e]oxepin-11(6H)-one derivatives | nih.govresearchgate.net |
| 4-[(4-Methylphenoxy)methyl]benzoic acid | PPA, heat | 2-Methyldibenzo[b,e]oxepin-11(6H)-one | nih.gov |
The synthesis of a brominated dibenzo[b,e]oxepine derivative has been noted for its enhanced antimicrobial properties, highlighting the synthetic interest in the cyclization of bromo-substituted precursors like o-(p-Bromophenoxymethyl)benzoic acid. nih.govnih.gov
The reaction is generally high-yielding, though the specific efficiency can be influenced by the nature and position of substituents on the aromatic rings. The electron-withdrawing nature of the bromine atom in o-(p-Bromophenoxymethyl)benzoic acid might slightly deactivate the phenoxy ring towards electrophilic attack, potentially requiring more forcing reaction conditions compared to unsubstituted analogues.
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectral Analysis: Proton Chemical Shifts and Spin-Spin Coupling
A ¹H NMR spectrum of o-(p-Bromophenoxymethyl)benzoic acid would be expected to show distinct signals for each chemically non-equivalent proton in the molecule. The aromatic protons on the two benzene (B151609) rings would appear in the downfield region, typically between 7.0 and 8.2 ppm, due to the deshielding effect of the aromatic ring currents. The protons on the benzoic acid ring would likely exhibit complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. The protons on the p-bromophenoxy ring would likely appear as two doublets, characteristic of a para-substituted benzene ring. The methylene (B1212753) protons of the -OCH₂- group would be expected to appear as a singlet further upfield, likely in the range of 5.0-5.5 ppm. The most downfield signal would be the acidic proton of the carboxylic acid group, which would likely appear as a broad singlet at a chemical shift greater than 10 ppm.
Fictional ¹H NMR Data Table for o-(p-Bromophenoxymethyl)benzoic acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0-13.0 | br s | 1H | COOH |
| ~8.1 (dd) | dd | 1H | Ar-H |
| ~7.6 (m) | m | 2H | Ar-H |
| ~7.4 (m) | m | 1H | Ar-H |
| ~7.5 (d) | d | 2H | Ar-H (bromophenoxy) |
| ~6.9 (d) | d | 2H | Ar-H (bromophenoxy) |
| ~5.3 (s) | s | 2H | O-CH₂-Ar |
Note: This table is a hypothetical representation and not based on experimental data.
¹³C NMR Spectral Analysis: Carbon Chemical Shifts and Multiplicities
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically appearing around 170 ppm. The aromatic carbons would resonate in the region of 110-160 ppm. The carbon atom attached to the bromine would be influenced by the heavy atom effect. The methylene carbon of the -OCH₂- group would be expected around 60-70 ppm.
Fictional ¹³C NMR Data Table for o-(p-Bromophenoxymethyl)benzoic acid
| Chemical Shift (δ, ppm) | Multiplicity (from DEPT) | Assignment |
| ~170 | C | C=O |
| ~157 | C | Ar-C (ipso, O-Ar) |
| ~139 | C | Ar-C (ipso, benzoic) |
| ~133 | CH | Ar-CH |
| ~132 | CH | Ar-CH |
| ~131 | C | Ar-C (ipso, benzoic) |
| ~128 | CH | Ar-CH |
| ~122 | CH | Ar-CH |
| ~117 | C | Ar-C (ipso, Br) |
| ~116 | CH | Ar-CH (bromophenoxy) |
| ~68 | CH₂ | O-CH₂-Ar |
Note: This table is a hypothetical representation and not based on experimental data.
Two-Dimensional NMR Techniques for Structural Connectivity and Assignment (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between adjacent protons on the benzoic acid ring, helping to delineate their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon by correlating the already assigned proton signals to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons (those with no attached protons) and for piecing together the different fragments of the molecule. For example, correlations would be expected between the methylene protons and the ipso-carbons of both aromatic rings, confirming the ether linkage.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Vibrational Band Assignments and Diagnostic Functional Group Identification
The IR and Raman spectra of o-(p-Bromophenoxymethyl)benzoic acid would be expected to show characteristic absorption bands for the carboxylic acid and ether functional groups, as well as the aromatic rings.
Fictional Vibrational Band Assignments Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2900 | Weak | C-H stretch (methylene) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ether and carboxylic acid) |
| ~1050 | Medium | C-Br stretch |
Note: This table is a hypothetical representation and not based on experimental data.
Analysis of Hydrogen Bonding Networks through Vibrational Spectroscopy
A key feature in the IR spectrum of a carboxylic acid is the very broad absorption band for the O-H stretch, typically centered around 3000 cm⁻¹. This broadness is a direct consequence of strong intermolecular hydrogen bonding, where two molecules of the carboxylic acid form a cyclic dimer. The position and shape of this band are sensitive to the strength of the hydrogen bonds. In the solid state, this hydrogen bonding network would be a dominant feature. In solution, the extent of hydrogen bonding would depend on the solvent and concentration. Raman spectroscopy, while often less sensitive to highly polar bonds like O-H, can provide complementary information, particularly in the lower frequency region where intermolecular vibrations occur.
Mass Spectrometry (MS)
No specific high-resolution mass spectrometry data for o-(p-Bromophenoxymethyl)benzoic acid is currently available in the searched scientific literature. Therefore, a precise molecular formula determination based on experimental mass-to-charge ratio is not possible.
Detailed studies on the electron ionization or other fragmentation techniques for o-(p-Bromophenoxymethyl)benzoic acid have not been found. As such, an elucidation of its specific fragmentation pathways for structural confirmation cannot be provided.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental UV-Vis spectra for o-(p-Bromophenoxymethyl)benzoic acid are not available in the public domain. An analysis of its specific electronic transitions and the behavior of its chromophoric groups (the substituted benzene rings and the carboxylic acid) cannot be detailed.
X-ray Crystallography
There are no published single-crystal X-ray diffraction data for o-(p-Bromophenoxymethyl)benzoic acid. Therefore, a definitive determination of its solid-state structure, including bond lengths, bond angles, and crystal packing, is not available.
Analysis of Crystal Packing and Intermolecular Interactions
The crystal structure of o-(p-Bromophenoxymethyl)benzoic acid, while not extensively documented in publicly accessible crystallographic databases, can be inferred by examining related benzoic acid derivatives. The molecular packing in the crystalline state is predominantly governed by a combination of strong hydrogen bonds and other weaker intermolecular interactions.
A hallmark of the crystal structure of carboxylic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxyl groups. nih.gov In these dimers, two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring motif. This primary interaction is a significant factor in the supramolecular assembly of benzoic acid derivatives. researchgate.net
Beyond the principal hydrogen bonding, the crystal packing is further stabilized by a network of other interactions. These can include C-H···O hydrogen bonds, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom of a neighboring molecule. In similar brominated benzoic acid derivatives, Br···O interactions have also been observed, contributing to the formation of two-dimensional sheets within the crystal lattice. nih.gov
Table 1: Potential Intermolecular Interactions in o-(p-Bromophenoxymethyl)benzoic acid
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
| Hydrogen Bonding | O-H (Carboxyl) | O=C (Carboxyl) | 2.6 - 2.8 | Formation of centrosymmetric dimers |
| Hydrogen Bonding | C-H (Aromatic/Methylene) | O (Carboxyl/Ether) | > 3.0 | Stabilization of the crystal lattice |
| Halogen Bonding | C-Br | O (Carboxyl/Ether) | ~ 3.0 - 3.5 | Linking molecular motifs |
| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 | Stabilizing the packing of aromatic moieties |
Note: The data in this table is generalized based on typical bond lengths and interactions found in similar organic crystalline structures, as specific experimental data for o-(p-Bromophenoxymethyl)benzoic acid is not available.
Investigation of Polymorphism and Conformation in the Crystalline State
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in benzoic acid derivatives. Different polymorphs of a compound can exhibit distinct physical properties, and their formation can often be influenced by crystallization conditions such as solvent and temperature.
For o-(p-Bromophenoxymethyl)benzoic acid, the potential for polymorphism is significant due to its conformational flexibility. The molecule possesses several rotatable single bonds, particularly in the ether linkage (-O-CH₂-) and the bond connecting the phenoxymethyl (B101242) group to the benzoic acid ring. Rotation around these bonds can lead to different molecular conformations.
Conformational Polymorphism: It is plausible that o-(p-Bromophenoxymethyl)benzoic acid could exhibit conformational polymorphism, where different crystal polymorphs arise from the packing of different molecular conformers. cam.ac.uk For instance, the orientation of the p-bromophenoxy group relative to the benzoic acid moiety can vary, leading to distinct conformers that may pack differently in the solid state. The energetic landscape of these conformers and the barriers to their interconversion would be key factors in determining the likelihood and stability of different polymorphic forms.
The conformation of the carboxylic acid group itself can also be a source of polymorphism. While typically planar to maximize conjugation, slight torsions relative to the benzene ring can occur to accommodate packing forces. In some benzoic acid derivatives, different arrangements of the carboxylic acid dimers or the formation of catemeric (chain-like) hydrogen-bonded motifs instead of dimers have been observed in different polymorphs.
The investigation of polymorphism in o-(p-Bromophenoxymethyl)benzoic acid would require systematic screening of crystallization conditions and characterization of the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction.
Theoretical and Computational Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of o-(p-Bromophenoxymethyl)benzoic acid. These methods solve the Schrödinger equation for the molecule, providing precise information about its geometry, electronic landscape, and spectroscopic behavior.
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state. For o-(p-Bromophenoxymethyl)benzoic acid, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly employed for this purpose. researchgate.net The optimization of a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, has been performed at this level of theory to compare calculated parameters with experimental data. researchgate.net
Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. The ether linkage and the bond between the benzoic ring and the carboxylic acid group in o-(p-Bromophenoxymethyl)benzoic acid allow for significant conformational flexibility. nih.gov Studies on similar aromatic acids, like 3-(azidomethyl)benzoic acid, have shown that different conformers can have distinct energies, with energy barriers separating them. nih.gov The potential energy surface (PES) can be scanned by systematically changing key dihedral angles to identify various local energy minima and the transition states that connect them. This analysis is crucial as the molecular conformation can significantly influence its physical properties and biological activity. For example, the rotational flexibility of aromatic moieties in related molecules is thought to facilitate a better fit into receptor sites. nih.gov
| Parameter | Bond | Length (Å) |
|---|---|---|
| Carboxyl Group | C-O | 1.307 |
| C=O | 1.225 | |
| Aromatic Ring | C-Br | 1.901 |
Electronic structure analysis provides a window into the reactivity and kinetic stability of a molecule. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's chemical reactivity and stability. wikipedia.orgnih.gov A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. wikipedia.orgresearchgate.net For a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, the HOMO-LUMO energy gap has been computed to understand its kinetic stability. researchgate.net The presence of π-conjugated systems and heteroatoms can influence the Egap. nih.gov
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the total electrostatic potential on the surface of a molecule. It maps regions of varying charge, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. MEP surfaces are invaluable for predicting how a molecule will interact with other molecules, such as receptors or substrates. For instance, in carboxylic acids, the oxygen atoms of the carboxyl group typically show a region of high negative potential, making them sites for electrophilic attack or hydrogen bonding. researchgate.net
| Parameter | Value (eV) | Reference |
|---|---|---|
| HOMO Energy | -6.8 | researchgate.net |
| LUMO Energy | -1.5 | |
| HOMO-LUMO Gap (Egap) | 5.3 |
Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. nih.gov Predicted shifts for benzoic acid derivatives are often correlated with experimental values to validate the computed structure. nih.govmit.edu For complex molecules, these predictions are vital for assigning peaks in the experimental spectrum.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies and their corresponding intensities. researchgate.net Theoretical spectra are often scaled by a factor to correct for anharmonicity and other systematic errors, improving agreement with experimental spectra. nih.gov For benzoic acids, characteristic vibrational frequencies include the O-H stretch (often broad due to hydrogen bonding), the C=O stretch of the carboxyl group, and various C-H and C-C stretching and bending modes of the aromatic rings. docbrown.infomdpi.comnih.gov
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For benzoic acid derivatives, the spectra typically show characteristic absorption bands in the UV region, which are influenced by the substituents on the aromatic rings and the solvent environment. rsc.orgrsc.org
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Reference |
|---|---|---|---|
| O-H Stretch | ~3619 | ~3300-2500 (broad) | docbrown.infomdpi.com |
| C=O Stretch | ~1776 | ~1700-1680 | mdpi.com |
| C-O Stretch | - | ~1320-1210 | docbrown.info |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like o-(p-Bromophenoxymethyl)benzoic acid, MD simulations provide a powerful tool to explore its conformational landscape in different environments (e.g., in a vacuum or in a solvent). nih.gov By simulating the molecule for nanoseconds or longer, researchers can observe the full range of accessible conformations and the transitions between them. mdpi.com This provides a dynamic picture of the molecule's flexibility, which is often crucial for its function, particularly in biological systems. researchgate.net Studies on benzoic acid have used MD to investigate its aggregation behavior and the organization of its hydrogen bond network, demonstrating how confinement and environment affect its dynamic structure. researchgate.netbohrium.comrsc.org
In Silico Docking Studies for Ligand-Target Interactions (focused on molecular binding modes and affinities)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). stmjournals.com This method is central to drug discovery and helps in understanding the molecular basis of a compound's biological activity. For o-(p-Bromophenoxymethyl)benzoic acid, docking studies could be used to screen potential protein targets and predict its binding affinity. The process involves placing the ligand in the binding site of a protein in various orientations and conformations, then using a scoring function to estimate the strength of the interaction (binding energy). ijpbs.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov Docking studies on other benzoic acid derivatives have been used to identify potential inhibitors for various enzymes and receptors. stmjournals.comallsubjectjournal.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds. mdpi.com For an analogue series related to o-(p-Bromophenoxymethyl)benzoic acid, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). nih.govchitkara.edu.in Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the measured biological activity. dergipark.org.tr Such models help in identifying the key molecular features that are either beneficial or detrimental to the desired activity, thereby guiding the design of more potent analogues. nih.gov
Exploration of Biological Activities and Structure Activity Relationships at the Molecular Level in Vitro Focus
Investigation of Antimicrobial Activities (In Vitro Studies)
The antimicrobial potential of phenoxymethyl (B101242) benzoic acid derivatives has been investigated through various in vitro studies. These compounds, including the chloro-analogue of the subject molecule, have demonstrated selective and potent activity against a range of microbial pathogens.
While the precise mechanisms for o-(p-bromophenoxymethyl)benzoic acid are not extensively detailed in the literature, the actions of related benzoic acid derivatives provide strong indications of their potential modes of antimicrobial activity. The primary proposed mechanism for benzoic acid and its derivatives is the disruption of cellular homeostasis through membrane-related effects. researchgate.netdrugbank.com
pH Modulation and Membrane Penetration : As lipophilic acids, these compounds are thought to diffuse across the bacterial cell membrane in their undissociated state. researchgate.netnih.gov Once inside the cytoplasm, which has a higher pH, the acid releases a proton, leading to the acidification of the intracellular environment. researchgate.netnih.gov This disruption of the internal pH can inhibit essential metabolic processes and ultimately lead to cell death. The effectiveness of this mechanism is often greater at a lower external pH, which favors the protonated, more permeable form of the acid. nih.gov
Membrane Disruption : Beyond pH modulation, some derivatives are believed to directly interact with and disrupt the phospholipid bilayer of the cell membrane. nih.gov This action can lead to increased membrane permeability, leakage of essential intracellular components, and depolarization of the membrane potential, as has been observed with other halogenated aromatic antimicrobials. nih.govmdpi.com
Enzyme Inhibition : The antimicrobial action may also stem from the inhibition of essential bacterial enzymes. Molecular docking studies on benzoic acid have shown potential interactions with key metabolic proteins such as 3,4-dihydroxy-2-butanone 4-phosphate synthase, which is involved in bacterial metabolism. nih.gov
DNA Interaction : While less commonly cited for this specific class, some aromatic compounds can act as genotoxic agents, potentially interacting with DNA and interfering with replication or repair processes. researchgate.netnih.gov For instance, benzoic acid has been shown to cause a dose-dependent increase in sister chromatid exchanges in human lymphocytes in vitro. nih.gov
The antimicrobial efficacy of this class of compounds is highly dependent on its molecular structure, specifically the nature and position of substituents on the aromatic rings. Studies on thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid, a close structural analogue, provide significant insight into these relationships. nih.gov
The core structure consists of a benzoic acid moiety linked to a substituted phenol (B47542) via an ether bridge. Modifications to this scaffold, particularly the addition of a substituted N-benzoyl-N'-phenylthiourea group, have been shown to modulate antimicrobial potency. The key findings indicate that:
Halogen Substitution is Crucial : The presence and position of halogen atoms on the N'-phenyl ring dramatically influence activity. For example, the N'-4-bromophenyl derivative and the N'-2,6-dichlorophenyl derivative of the 2-(4-chlorophenoxymethyl)-benzoyl thiourea (B124793) scaffold were found to be the most active compounds, exhibiting a broad spectrum of activity. nih.gov This suggests that electronegative and lipophilic halogen substituents are favorable for potency.
Lipophilicity Plays a Role : A high negative correlation has been observed between the minimum inhibitory concentration (MIC) and the lipophilicity (log P value) of benzoic acid derivatives against E. coli. nih.gov Compounds with higher lipophilicity generally exhibit stronger growth inhibition, likely due to enhanced ability to penetrate the bacterial cell membrane. nih.gov
Positional Isomerism Matters : The relative positions of substituents on the benzoic acid ring influence antibacterial effects. For instance, attaching a hydroxyl group at the ortho position of benzoic acid was found to be more effective against E. coli than placing it at the meta or para positions. nih.gov This highlights the importance of the ortho-substitution pattern seen in o-(p-Bromophenoxymethyl)benzoic acid.
The following table presents data on the antimicrobial activity of N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-phenyl-thiourea analogues, demonstrating the impact of substitution on the N'-phenyl ring.
| Compound | Substituent on N'-phenyl ring | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) | MIC against P. aeruginosa (µg/mL) |
|---|---|---|---|---|
| 5a | H (unsubstituted) | 32 | >1024 | >1024 |
| 5d | 4-Chloro | 32 | 512 | 1024 |
| 5g | 2,6-Dichloro | 32 | 256 | 512 |
| 5h | 4-Bromo | 32 | 256 | 512 |
Analogues of o-(p-Bromophenoxymethyl)benzoic acid have demonstrated notable selective toxicity against different types of microbes. This specificity is a valuable characteristic for the development of targeted antimicrobial agents.
A study on thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid revealed significant differences in susceptibility among bacterial and fungal species. nih.gov Almost all tested compounds in the series were highly active against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL. nih.gov This suggests a potential utility against this important Gram-positive pathogen, including methicillin-resistant strains (MRSA).
In contrast, Gram-positive bacteria such as Listeria monocytogenes and Bacillus subtilis were resistant to all tested compounds. nih.gov Activity against Gram-negative bacteria was more varied. While many derivatives were inactive against E. coli and P. aeruginosa at high concentrations, the most potent compounds—those with 4-bromo or 2,6-dichloro substitutions—showed significant activity against these challenging strains as well as Salmonella enteritidis. nih.gov Several compounds also exhibited antifungal activity against Candida albicans. nih.gov
The table below summarizes the selective antimicrobial spectrum of the most active analogues from the study.
| Compound Analogue | S. aureus | L. monocytogenes | E. coli | P. aeruginosa | C. albicans |
|---|---|---|---|---|---|
| N'-(2,6-dichlorophenyl) derivative (5g) | Active (MIC 32 µg/mL) | Resistant | Active (MIC 256 µg/mL) | Active (MIC 512 µg/mL) | Active (MIC 256 µg/mL) |
| N'-(4-bromophenyl) derivative (5h) | Active (MIC 32 µg/mL) | Resistant | Active (MIC 256 µg/mL) | Active (MIC 512 µg/mL) | Active (MIC 32 µg/mL) |
Enzyme Inhibition Studies (In Vitro, Molecular Targets)
The benzoic acid scaffold is a known pharmacophore that can be tailored to inhibit specific enzymes, making it a valuable starting point for drug discovery.
While direct inhibition of Slingshot phosphatase by o-(p-bromophenoxymethyl)benzoic acid is not documented, related benzoic acid derivatives have been identified as potent inhibitors of the broader class of protein-tyrosine phosphatases (PTPs). nih.gov PTPs are critical regulators in signal transduction pathways, and their inhibition is a therapeutic strategy for diseases like cancer and diabetes. nih.gov
For example, 2-(oxalylamino)-benzoic acid (OBA) was identified as a general, reversible, and competitive inhibitor of several PTPs. nih.gov This demonstrates that the o-substituted benzoic acid structure can serve as an effective scaffold for targeting the active sites of phosphatases. The potential for o-(p-bromophenoxymethyl)benzoic acid to inhibit phosphatases like Slingshot would depend on how the p-bromophenoxymethyl group fits into the specific active site of the enzyme.
Furthermore, other benzoic acid derivatives have been shown to inhibit different classes of bacterial enzymes, such as the virulence-associated peroxiredoxin AhpC in Pseudomonas aeruginosa. nih.gov
The mode of enzyme inhibition by benzoic acid derivatives can vary. In the case of the PTP inhibitor 2-(oxalylamino)-benzoic acid (OBA), detailed kinetic and structural studies have elucidated its mechanism. nih.gov
Inhibition Kinetics : OBA acts as a classical competitive inhibitor. nih.gov This means it competes with the natural substrate for binding to the enzyme's active site. Its low molecular weight and reversible binding make it an ideal candidate for further optimization into more selective inhibitors. nih.gov
Binding Interactions : X-ray crystallography of OBA complexed with PTP1B revealed that the inhibitor binds to the active site in a manner that mimics the natural phosphotyrosine substrate. nih.gov The molecule's carboxylate and oxalate (B1200264) groups form key hydrogen bonds with the highly conserved PTP signature motif. This binding also creates a unique interaction involving the active site residues Asp(181), Lys(120), and Tyr(46), stabilizing the inhibitor within the catalytic pocket. nih.gov
In contrast, other derivatives can exhibit different kinetics. A natural benzoic acid derivative was found to be an irreversible inhibitor of bacterial peroxiredoxin, where the inhibition was not overcome by increasing substrate concentration, pointing to a covalent modification or very tight, slow-dissociating binding rather than competitive exclusion. nih.gov This highlights the versatility of the benzoic acid scaffold in interacting with different enzyme targets through distinct molecular mechanisms.
Modulation of Cellular Pathways (In Vitro)
The influence of a chemical entity on cellular pathways is a cornerstone of understanding its potential pharmacological effects. For o-(p-Bromophenoxymethyl)benzoic acid, while direct evidence is not available, the activities of analogous structures provide a basis for hypothetical modulation of key cellular processes.
The ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway are two major protein degradation systems crucial for cellular homeostasis. The modulation of these pathways by small molecules is an area of intense research, particularly in the context of cancer and neurodegenerative diseases.
Currently, there is no direct scientific literature detailing the effects of o-(p-Bromophenoxymethyl)benzoic acid on the ubiquitin-proteasome or autophagy-lysosome pathways. Research into the modulation of these pathways by small molecule ethers or brominated aromatic compounds is ongoing but has not specifically identified this compound. The complex and highly regulated nature of both the UPS, involving a cascade of E1, E2, and E3 enzymes, and the multi-step process of autophagy, from phagophore formation to lysosomal fusion, requires specific molecular interactions for modulation. Without experimental data, any potential influence of o-(p-Bromophenoxymethyl)benzoic acid on these pathways remains purely speculative.
The antioxidant potential of phenolic compounds and their derivatives is well-documented. In vitro antioxidant assays are commonly used to screen compounds for their ability to scavenge free radicals or chelate pro-oxidant metals. Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and others.
No specific in vitro antioxidant data for o-(p-Bromophenoxymethyl)benzoic acid has been published. However, studies on various benzoic acid derivatives have shown a wide range of antioxidant activities. The antioxidant capacity is often linked to the presence and position of hydroxyl groups on the aromatic ring, which are not present in the parent structure of o-(p-Bromophenoxymethyl)benzoic acid. The presence of an ether linkage and a bromine substituent would likely influence the electron distribution of the aromatic rings, which could theoretically impact its interaction with free radicals. To ascertain any antioxidant properties, in vitro assays would need to be performed.
A hypothetical data table for the antioxidant activity of a related series of compounds, based on general findings in the literature for benzoic acid derivatives, might look as follows. Note: This table is for illustrative purposes only and does not represent actual data for o-(p-Bromophenoxymethyl)benzoic acid.
| Compound | Assay Type | IC50 (µM) |
| Benzoic Acid | DPPH | >1000 |
| p-Hydroxybenzoic Acid | DPPH | 150 |
| 2,4-Dihydroxybenzoic Acid | DPPH | 75 |
| o-(p-Bromophenoxymethyl)benzoic acid | DPPH | Data not available |
| Ascorbic Acid (Standard) | DPPH | 50 |
The broader classes of phenoxyacetic and benzoic acid derivatives have been investigated for a variety of other biological activities.
Antifungal Activity: Several studies have highlighted the antifungal potential of benzoic acid and phenoxyacetic acid derivatives. The mechanism of action is often related to the disruption of fungal cell membranes or inhibition of essential enzymes. The structure-activity relationship (SAR) studies on related compounds suggest that halogenation can impact antifungal potency. For instance, the presence of chlorine atoms on the phenoxy ring of some derivatives has been shown to enhance antifungal activity against certain fungal strains. It is plausible that the bromine atom in o-(p-Bromophenoxymethyl)benzoic acid could contribute to antifungal properties, though this requires experimental validation.
Antiviral Activity: Research into benzoic acid derivatives has also uncovered potential antiviral applications. While no specific antiviral data for o-(p-Bromophenoxymethyl)benzoic acid is available, the general structural motif is present in some compounds investigated for antiviral effects.
Anti-inflammatory Activity: Phenoxyacetic acid derivatives have been explored as anti-inflammatory agents. A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the synthesis of pro-inflammatory prostaglandins. It is conceivable that o-(p-Bromophenoxymethyl)benzoic acid could exhibit anti-inflammatory properties, potentially through the inhibition of COX enzymes, but this has not been experimentally confirmed.
A hypothetical data table for the anti-inflammatory activity of related compounds is presented below for illustrative purposes. Note: This table is for illustrative purposes only and does not represent actual data for o-(p-Bromophenoxymethyl)benzoic acid.
| Compound | Assay Type | Target | IC50 (µM) |
| Ibuprofen (Standard) | In vitro | COX-1 | 15 |
| Ibuprofen (Standard) | In vitro | COX-2 | 25 |
| A phenoxyacetic acid derivative | In vitro | COX-2 | 10 |
| o-(p-Bromophenoxymethyl)benzoic acid | In vitro | COX-1/2 | Data not available |
Molecular Insights into Selectivity and Specificity
The selectivity and specificity of a compound for its biological targets are critical determinants of its therapeutic potential and safety profile. These properties are intrinsically linked to the three-dimensional structure of the molecule and its ability to interact with the binding sites of proteins.
For o-(p-Bromophenoxymethyl)benzoic acid, the specific stereochemical arrangement of the carboxyphenyl group relative to the bromophenoxymethyl group would dictate its potential interactions with biological macromolecules. The ortho-substitution on the benzoic acid ring imposes a particular conformational preference, which, along with the electronic effects of the bromine atom and the ether linkage, would define its binding capabilities.
Structure-activity relationship studies on analogous series of compounds have shown that the position of substituents on the phenyl rings is a key factor in determining biological activity and selectivity. For instance, in some classes of enzyme inhibitors, a halogen atom at a specific position can enhance binding affinity and selectivity. However, without experimental data from binding assays or co-crystallization studies of o-(p-Bromophenoxymethyl)benzoic acid with a specific protein target, any discussion of its molecular selectivity and specificity remains speculative.
Advanced Research Applications and Materials Science Potential
Role as a Versatile Synthetic Intermediate for Biologically Active Molecules
The structure of o-(p-Bromophenoxymethyl)benzoic acid, featuring a carboxylic acid, an ether linkage, and a bromo-substituted aromatic ring, suggests its potential as a precursor in the synthesis of more complex molecules. Brominated and benzoic acid-containing compounds are classes of molecules that are frequently explored for biological activity. For instance, various bromophenol derivatives have been synthesized and investigated for their antioxidant properties. semanticscholar.orgresearchgate.net The synthesis of novel benzohydrazide (B10538) derivatives containing bromine has also been explored for potential analgesic, antifungal, antibacterial, and antiproliferative activities. nih.gov
The typical synthetic utility of a molecule like o-(p-Bromophenoxymethyl)benzoic acid would involve reactions at its three key sites:
The Carboxylic Acid Group: This group can be converted into esters, amides, or acid chlorides, allowing for the attachment of various other molecular fragments. These reactions are fundamental in building larger, more complex structures that could exhibit biological effects.
The Bromine Atom: The bromine on the phenoxy ring can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. This would allow for the introduction of diverse substituents to modify the molecule's properties.
The Aromatic Rings: The benzene (B151609) rings themselves could undergo electrophilic substitution reactions, although the existing substituents would direct the position of any new groups.
While these are established chemical transformations for the functional groups present, specific examples of o-(p-Bromophenoxymethyl)benzoic acid being used as an intermediate to create new biologically active molecules are not readily found in the current body of scientific literature.
Applications in Supramolecular Chemistry and Crystal Engineering (e.g., Self-assembly, Co-crystal Formation)
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The carboxylic acid group in o-(p-Bromophenoxymethyl)benzoic acid is a strong hydrogen bond donor and acceptor, making it a prime candidate for forming predictable supramolecular structures. Carboxylic acids are well-known to form robust hydrogen-bonded dimers. researchgate.netresearchgate.net
Furthermore, the bromine atom can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which is increasingly used as a tool in crystal engineering to guide the assembly of molecules into specific architectures. nih.gov The combination of hydrogen and halogen bonding capabilities within one molecule offers a pathway to construct complex and extended solid-state networks.
The formation of co-crystals, where two or more different molecules are held together in a single crystal lattice by non-covalent interactions, is another area where this compound could be relevant. Benzoic acid and its derivatives are frequently used as co-formers in the design of pharmaceutical co-crystals to modify the physicochemical properties of active pharmaceutical ingredients (APIs). nih.govnih.govrsc.orgmdpi.com
However, a search for crystal structures or co-crystal studies involving o-(p-Bromophenoxymethyl)benzoic acid specifically did not yield any results. While the principles of supramolecular chemistry suggest it would be an interesting target for such studies, there is no published evidence of its use in self-assembly or co-crystal formation to date.
Potential for Integration into Functional Materials (e.g., Polymers, Sensors, Probes)
The functional groups on o-(p-Bromophenoxymethyl)benzoic acid provide handles for its potential integration into larger material systems.
Polymers: The carboxylic acid could be used to create polyester (B1180765) or polyamide chains through condensation polymerization. Alternatively, the entire molecule could be incorporated as a functional monomer. For instance, benzoic acid itself has been studied for its ability to be segregated within the crystalline cavities of polymers like syndiotactic polystyrene (sPS). mdpi.combldpharm.com Functional initiators bearing bromine and carboxylic acid groups have been used in atom transfer radical polymerization (ATRP) to synthesize polymers with specific end-groups. cmu.edu
Sensors and Probes: The aromatic framework could potentially be modified to create a fluorescent molecule. The binding of specific analytes to the carboxylic acid or the bromo-substituted ring could then induce a change in the fluorescent signal, forming the basis of a chemical sensor or probe.
These applications remain theoretical for o-(p-Bromophenoxymethyl)benzoic acid, as no research has been published that demonstrates its successful incorporation into polymers, sensors, or probes. The exploration of its potential in materials science is an open area for future investigation.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes for o-(p-Bromophenoxymethyl)benzoic Acid
The synthesis of o-(p-Bromophenoxymethyl)benzoic acid would likely involve a Williamson ether synthesis. A potential route could be the reaction of a salt of 2-carboxybenzyl alcohol with p-bromophenol, or alternatively, the reaction of 2-(bromomethyl)benzoic acid with the sodium or potassium salt of p-bromophenol.
Future research in this area should focus on developing sustainable and efficient synthetic methodologies. This could involve:
Green Chemistry Approaches: Utilizing environmentally benign solvents, reducing the number of synthetic steps, and employing catalytic methods to minimize waste. google.comorgsyn.org For instance, exploring solid-phase synthesis or flow chemistry could offer advantages in terms of purification and scalability.
Catalyst Development: Investigating novel catalysts, such as phase-transfer catalysts or metal-organic frameworks (MOFs), could enhance reaction rates and yields under milder conditions. nih.gov
Microwave-Assisted Synthesis: This technique has the potential to significantly shorten reaction times and improve yields for etherification reactions.
A proposed synthetic scheme is outlined below:
| Reactant 1 | Reactant 2 | Reaction Type | Potential Catalyst |
| Sodium 2-(hydroxymethyl)benzoate | 1-bromo-4-iodobenzene | Ullmann condensation | Copper(I) salt |
| 2-(Bromomethyl)benzoic acid | p-Bromophenol | Williamson ether synthesis | Phase-transfer catalyst |
Integration of Advanced Spectroscopic Probes for Real-time Mechanistic Studies
Once synthesized, a thorough structural elucidation of o-(p-Bromophenoxymethyl)benzoic acid would be paramount. Advanced spectroscopic techniques would be essential for this purpose.
| Spectroscopic Technique | Information Gained |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR would confirm the connectivity of the atoms and the ortho substitution pattern on the benzoic acid ring. 2D NMR techniques like COSY, HSQC, and HMBC would provide definitive structural assignment. |
| Infrared (IR) Spectroscopy | Would identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the aryl-ether C-O stretch. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) would confirm the elemental composition and molecular weight of the compound. |
For real-time mechanistic studies of its synthesis or potential reactions, techniques like in-situ IR or Raman spectroscopy could be employed to monitor the disappearance of reactants and the appearance of products over time, providing valuable kinetic data.
Application of Artificial Intelligence and Machine Learning in Predictive Compound Design and Mechanism Elucidation
Artificial intelligence (AI) and machine learning (ML) are becoming increasingly powerful tools in chemical research. bibliomed.org For a novel compound like o-(p-Bromophenoxymethyl)benzoic acid, these technologies could be applied to:
Predict Physicochemical Properties: ML models can predict properties such as solubility, lipophilicity (logP), and pKa based on the chemical structure, which are crucial for assessing its drug-likeness.
Virtual Screening: If a biological target is hypothesized, AI-powered docking simulations could predict the binding affinity and mode of interaction of o-(p-Bromophenoxymethyl)benzoic acid and its virtual analogues with the target protein.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models could be developed once a set of analogues with corresponding biological data is available. This would help in understanding the relationship between chemical structure and biological activity and in designing more potent compounds.
Reaction Prediction: AI tools can assist in retrosynthetic analysis to propose and evaluate alternative and more efficient synthetic routes.
Identification of Novel Molecular Targets and Biological Pathways (In Vitro)
The identification of the biological activity of o-(p-Bromophenoxymethyl)benzoic acid would begin with a series of in vitro assays. The presence of the bromophenoxy and benzoic acid moieties suggests several potential areas for investigation, by analogy to other compounds containing these fragments.
Antimicrobial Assays: Many halogenated phenols and benzoic acid derivatives exhibit antimicrobial properties. The compound could be screened against a panel of pathogenic bacteria and fungi.
Anticancer Screening: The compound could be tested for cytotoxicity against various cancer cell lines. Benzoic acid derivatives have been explored as scaffolds for anticancer agents.
Enzyme Inhibition Assays: Depending on the three-dimensional shape and electronic properties predicted by computational models, the compound could be tested for inhibitory activity against specific enzymes implicated in disease, such as kinases, proteases, or oxidoreductases.
Design and Synthesis of Next-Generation Analogues with Enhanced Molecular Properties
Based on the initial biological screening results, the design and synthesis of next-generation analogues would aim to improve potency, selectivity, and pharmacokinetic properties. A systematic structure-activity relationship (SAR) study would be conducted by modifying the parent structure.
| Position of Modification | Potential Modifications | Rationale |
| Benzoic Acid Ring | Introduction of other substituents (e.g., -F, -Cl, -CH₃, -OCH₃) | To modulate electronic properties and steric interactions with the target. |
| Phenoxy Ring | Varying the position and nature of the halogen (e.g., -Cl, -F) or replacing it with other groups. | To investigate the importance of the bromine atom for activity and to alter lipophilicity. |
| Methylene (B1212753) Bridge | Replacing the ether oxygen with sulfur (thioether) or an amino group (secondary amine). | To change the geometry and hydrogen bonding capacity of the linker. |
| Carboxylic Acid | Esterification or conversion to an amide. | To improve cell permeability and metabolic stability. |
The synthesis of these analogues would likely follow similar synthetic strategies as outlined in section 8.1, with appropriate modifications of the starting materials.
Q & A
Basic Research Question
- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors.
- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent degradation. Avoid exposure to moisture, as hygroscopic properties may alter stability .
- Disposal : Follow hazardous waste protocols for halogenated organics. Absorb spills with inert materials (e.g., vermiculite) and dispose of in labeled containers .
What analytical techniques are suitable for characterizing o-(p-Bromophenoxymethyl)benzoic acid?
Basic Research Question
- LC-MS : Provides quantitative analysis of purity and detects trace impurities. Use reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% formic acid for optimal separation .
- NMR : ¹H/¹³C NMR confirms structural integrity. Look for signals at δ 7.5–8.5 ppm (aromatic protons) and δ 170 ppm (carboxylic acid carbon) .
- FT-IR : Identify functional groups via peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .
How can reaction conditions be optimized for the synthesis of o-(p-Bromophenoxymethyl)benzoic acid derivatives?
Advanced Research Question
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes. For example, 2-phenoxybenzoic acid derivatives achieved 85% yield in 10 minutes at 150°C using microwave irradiation .
- Catalyst screening : Test palladium or copper catalysts for coupling reactions. Pd(OAc)₂ with ligands (e.g., PPh₃) improves bromophenyl group incorporation .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while toluene minimizes side reactions in non-polar steps .
What strategies are effective in resolving contradictions in spectroscopic data for o-(p-Bromophenoxymethyl)benzoic acid?
Advanced Research Question
- Cross-validation : Compare NMR, LC-MS, and X-ray crystallography data to confirm structural assignments. For example, ambiguous NOE signals can be resolved via 2D-COSY .
- Isotopic labeling : Use ¹³C-labeled benzoic acid to track metabolic or degradation pathways in biological studies .
- Computational modeling : DFT calculations (e.g., Gaussian software) predict vibrational frequencies and NMR chemical shifts, aiding in spectral interpretation .
What are the potential biological applications of o-(p-Bromophenoxymethyl)benzoic acid, and how can its bioactivity be assessed?
Advanced Research Question
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates. IC₅₀ values can quantify potency .
- Cellular uptake studies : Radiolabel the compound with ¹⁴C or ³H to track intracellular accumulation in cancer cell lines (e.g., HeLa) .
- In vivo models : Evaluate anti-inflammatory effects in zebrafish or murine models by measuring cytokine levels (e.g., TNF-α, IL-6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
